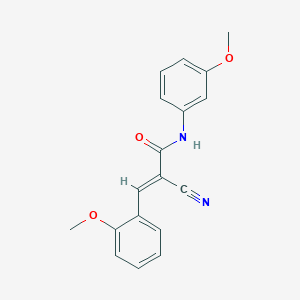

(2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

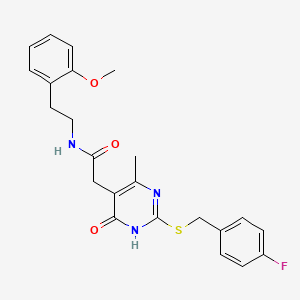

“(2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide” is a biochemical used for proteomics research . It has a molecular formula of C18H16N2O3 and a molecular weight of 308.33 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 308.33 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications

Optical Properties and Mechanofluorochromic Applications

The study by Qing‐bao Song et al. (2015) focused on 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(2-methoxyphenyl)-2-propenamide, revealing their distinct optical properties due to different face-to-face stacking modes. These compounds exhibited mechanofluorochromic properties, where changes in their physical state or mechanical stress led to shifts in fluorescence emissions, linking molecular interactions and stacking modes to optical behaviors (Qing‐bao Song et al., 2015).

Corrosion Inhibition

Ahmed Abu-Rayyan et al. (2022) explored synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. Their research demonstrated that these compounds, including variations of the acrylamide structure, effectively protected copper from corrosion, suggesting applications in materials science and industrial processes (Ahmed Abu-Rayyan et al., 2022).

Chemical Synthesis and Characterization

Masataka Yokoyama et al. (1985) investigated the condensation reactions involving cyanoacrylamide derivatives, leading to products with potential applications in synthetic chemistry and materials science. Their work illustrates the versatility of these compounds in forming complex molecular structures through rearrangement reactions (Masataka Yokoyama et al., 1985).

Applications in Solar Cells

Sanghoon Kim et al. (2006) conducted a study on organic sensitizers for solar cell applications, demonstrating the efficiency of novel organic compounds, including those with cyanoacrylic acid groups, in converting sunlight to electrical energy. This research highlights the potential of acrylamide derivatives in renewable energy technologies (Sanghoon Kim et al., 2006).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by (2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamideBased on its structural similarity to other methoxyphenyl compounds , it may influence pathways related to hepatoprotective activity, anti-amnesic, cognition-enhancing activity, antihyperglycemic, and neuroprotective activities .

Result of Action

The molecular and cellular effects of (2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamideBased on its structural similarity to other methoxyphenyl compounds , it may exhibit hepatoprotective, anti-amnesic, cognition-enhancing, antihyperglycemic, and neuroprotective activities .

Future Directions

properties

IUPAC Name |

(E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-16-8-5-7-15(11-16)20-18(21)14(12-19)10-13-6-3-4-9-17(13)23-2/h3-11H,1-2H3,(H,20,21)/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJACVIAOCVNFCO-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=CC=C2OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2779158.png)

![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2779159.png)

![5-((2-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779166.png)

![[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid](/img/structure/B2779168.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2779169.png)